molecular formula C15H25BrOSi B8603829 (3-Bromo-3-phenylpropoxy)(tert-butyl)dimethylsilane

(3-Bromo-3-phenylpropoxy)(tert-butyl)dimethylsilane

Cat. No.: B8603829
M. Wt: 329.35 g/mol
InChI Key: YXPIXGMUOYNGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-3-phenylpropoxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C15H25BrOSi and its molecular weight is 329.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H25BrOSi

Molecular Weight

329.35 g/mol

IUPAC Name

(3-bromo-3-phenylpropoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H25BrOSi/c1-15(2,3)18(4,5)17-12-11-14(16)13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3

InChI Key

YXPIXGMUOYNGBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C1=CC=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of tert-butyldimethyl(3-phenylpropoxy)silane (2.22 g, 8.86 mmol), N-bromosuccinimide (1.58 g, 8.86 mmol) and benzoyl peroxide (66.4 mg, 266 μmol) in carbon tetrachloride (17.8 mL) was heated to reflux for 3 hours. The reaction was filtered, the precipitate washed with carbon tetrachloride and the solvent was evaporated. Water was added and the reaction was extracted twice with diethyl ether. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure. The title compound was obtained as a light yellow oil (1.63 g, 55%) after column chromatography on silica gel using heptane/ethyl acetate 19:1 (v/v) as eluent. 1H NMR (CDCl3, 300 MHz): δ (ppm)=7.42-7.26 (m, 5H), 5.42 (dd, 1H), 3.76 (m, 1H), 3.68 (m, 1H), 2.48 (m, 1H), 2.28 (m, 1H), 0.90 (s, 9H), 0.06 (s, 3H), 0.03 (s, 3H).
Name
tert-butyldimethyl(3-phenylpropoxy)silane
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
66.4 mg
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
solvent
Reaction Step One
Name
Yield
55%

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